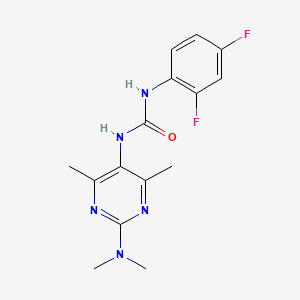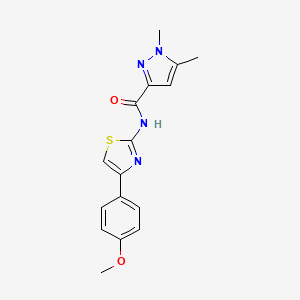
1-(2,4-Difluorophenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,4-Difluorophenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) which is a common functional group in organic chemistry and is known for its role in protein structures. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are part of many important biomolecules, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluorophenyl group would likely contribute to the overall polarity of the molecule, while the pyrimidine ring could potentially participate in aromatic stacking interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the difluorophenyl group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .科学的研究の応用
Cyclocondensation Reactions
Cyclocondensation reactions are a fundamental process in organic chemistry for synthesizing heterocyclic compounds. A study by Bonacorso et al. (2003) reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, utilizing a reaction that involves components structurally related to the query compound. This research demonstrates the utility of such reactions in creating compounds with potential applications in pharmaceuticals and agrochemicals (Bonacorso et al., 2003).
Hydrogen Bonding and Foldamer Studies
The study of complexation-induced unfolding of heterocyclic ureas by Corbin et al. (2001) explored the conformational behavior of heterocyclic ureas, including those similar to the query compound, in the context of hydrogen bonding and foldamer research. This work contributes to our understanding of how such compounds can form multiply hydrogen-bonded complexes, with implications for the design of molecular recognition systems and self-assembling materials (Corbin et al., 2001).
Antitumor and Anticancer Activity
Research by Venkateshwarlu et al. (2014) investigated the synthesis and evaluation of novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones for their in vitro and in vivo antitumor/anticancer activity. Although not directly mentioning the specific compound , this study highlights the potential of structurally related dihydropyrimidinones in developing new therapeutic agents (Venkateshwarlu et al., 2014).
Spectroscopic Studies of Urea Adducts
Aitken and Onyszchuk (1985) conducted spectroscopic studies on cyclic urea adducts with organometallic compounds, providing insights into the coordination chemistry and electronic structure of complexes involving urea derivatives. This research is relevant for understanding the interaction mechanisms of urea compounds with metals, which is crucial for catalysis and material science applications (Aitken & Onyszchuk, 1985).
Synthesis of Pyrimidine-4(3H)-ones
Sokolenko et al. (2017) demonstrated the utility of methyl 3-(dimethylamino) acrylates in synthesizing 2,5-substituted 4(3H)-pyrimidones, a process that could be applied to the synthesis of compounds structurally related to the query chemical. This research underscores the versatility of such compounds in organic synthesis, particularly in creating molecules with potential biological activity (Sokolenko et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c1-8-13(9(2)19-14(18-8)22(3)4)21-15(23)20-12-6-5-10(16)7-11(12)17/h5-7H,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEENNIUPUCQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476497.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)
![2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476499.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2476500.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)
